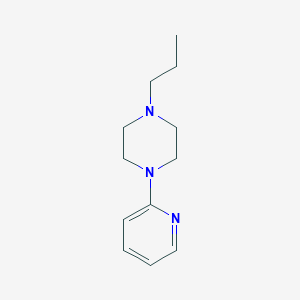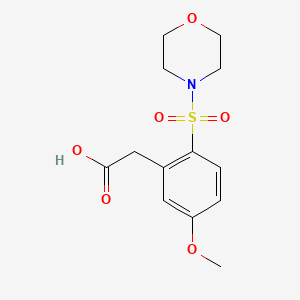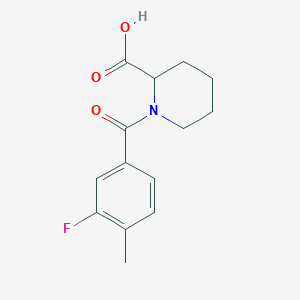
1-Propyl-4-pyridin-2-ylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propyl-4-pyridin-2-ylpiperazine (PPNP) is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. PPNP is a potent and selective agonist of the sigma-1 receptor, which is a transmembrane protein that plays a crucial role in various cellular processes, including ion channel regulation, calcium signaling, and protein folding.
作用机制
1-Propyl-4-pyridin-2-ylpiperazine acts as a selective agonist of the sigma-1 receptor, which is a chaperone protein that modulates the activity of various ion channels and receptors. The activation of sigma-1 receptor by 1-Propyl-4-pyridin-2-ylpiperazine leads to the modulation of calcium signaling, protein folding, and neurotransmitter release. 1-Propyl-4-pyridin-2-ylpiperazine has been shown to have high affinity and selectivity for sigma-1 receptor, making it a valuable tool for studying the biological functions of this receptor.
Biochemical and Physiological Effects:
1-Propyl-4-pyridin-2-ylpiperazine has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, regulation of ion channels and receptors, and modulation of protein folding. 1-Propyl-4-pyridin-2-ylpiperazine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 1-Propyl-4-pyridin-2-ylpiperazine has been shown to modulate pain perception, addiction, and depression, suggesting its potential therapeutic applications in these areas.
实验室实验的优点和局限性
1-Propyl-4-pyridin-2-ylpiperazine has several advantages as a research tool, including its high affinity and selectivity for sigma-1 receptor, making it a valuable tool for studying the biological functions of this receptor. 1-Propyl-4-pyridin-2-ylpiperazine is also relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. However, 1-Propyl-4-pyridin-2-ylpiperazine has some limitations, including its potential toxicity and limited solubility in aqueous solutions, which can limit its use in some experiments.
未来方向
1-Propyl-4-pyridin-2-ylpiperazine has significant potential for future research in various fields, including medicinal chemistry, neuroscience, and biochemistry. Some possible future directions for research include the development of new analogs of 1-Propyl-4-pyridin-2-ylpiperazine with improved pharmacological properties, the investigation of the role of sigma-1 receptor in other pathological conditions, such as cancer and metabolic disorders, and the development of new therapeutic agents based on the sigma-1 receptor modulation.
合成方法
1-Propyl-4-pyridin-2-ylpiperazine can be synthesized using different methods, including the reaction of 4-pyridin-2-ylpiperazine with propyl bromide in the presence of a base, or by the reaction of 1-propylpiperazine with 2-chloropyridine in the presence of a palladium catalyst. These methods have been optimized to produce high yields of 1-Propyl-4-pyridin-2-ylpiperazine with high purity.
科学研究应用
1-Propyl-4-pyridin-2-ylpiperazine has been extensively used in scientific research to investigate the role of sigma-1 receptor in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-Propyl-4-pyridin-2-ylpiperazine has also been used to study the role of sigma-1 receptor in pain modulation, addiction, and depression.
属性
IUPAC Name |
1-propyl-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-7-14-8-10-15(11-9-14)12-5-3-4-6-13-12/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJKHIKEAVZAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-4-pyridin-2-ylpiperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid](/img/structure/B7468944.png)
![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate](/img/structure/B7468948.png)

![2-[(2-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468961.png)
![2-[Methyl(pyrazine-2-carbonyl)amino]acetic acid](/img/structure/B7468969.png)


![3-[1-(Furan-2-ylmethylamino)ethyl]phenol](/img/structure/B7468988.png)

![5-methyl-3-[(E)-2-naphthalen-2-ylethenyl]-4-nitro-1,2-oxazole](/img/structure/B7468998.png)

![2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7469023.png)

![[4-(3-Methoxyphenyl)piperazin-1-yl]-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7469046.png)